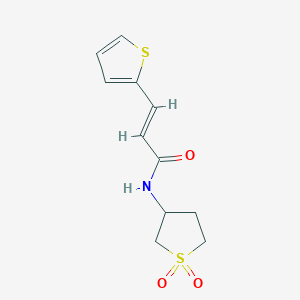![molecular formula C20H22N4OS B5909816 5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909816.png)
5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, commonly known as TMT, is a triazole compound that has been widely studied for its potential therapeutic applications. TMT is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. In
科学的研究の応用
TMT has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. TMT has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
作用機序
The mechanism of action of TMT is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. TMT has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. TMT has also been shown to inhibit the activity of NF-kB, a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
TMT has been shown to possess various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, TMT has been shown to possess antioxidant and antifungal properties. TMT has also been shown to possess neuroprotective properties, with studies demonstrating its ability to protect against oxidative stress and neuronal damage.
実験室実験の利点と制限
TMT has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in various solvents, making it easy to use in various assays. However, TMT has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on TMT. One area of research is the development of TMT-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of TMT. Further studies are also needed to fully understand the potential toxicities and limitations of TMT. Overall, TMT is a promising compound with potential therapeutic applications that warrant further investigation.
合成法
The synthesis of TMT involves the reaction of 3-methoxybenzaldehyde with 4-tert-butylphenylhydrazine to form an intermediate Schiff base, which is then reacted with thiosemicarbazide to form the final product. The synthesis of TMT has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-20(2,3)16-10-8-15(9-11-16)18-22-23-19(26)24(18)21-13-14-6-5-7-17(12-14)25-4/h5-13H,1-4H3,(H,23,26)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPGGTDRULSPKB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909735.png)
![5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909737.png)
![3-benzyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909746.png)
![5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909748.png)
![2-methoxy-4-[(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate](/img/structure/B5909755.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5909757.png)
![3-(2-furylmethyl)-5-methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylpropylidene)hydrazone]](/img/structure/B5909783.png)
![ethyl 5-oxo-1,2,3,4,5,6-hexahydro[1]benzothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-7-carboxylate](/img/structure/B5909791.png)
![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)
![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)